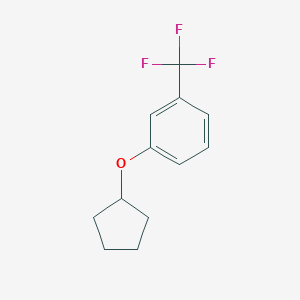

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators. The cyclopentyloxy group can be introduced through nucleophilic substitution reactions involving cyclopentanol and appropriate leaving groups.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated benzene derivatives .

Applications De Recherche Scientifique

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.

Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Mécanisme D'action

The mechanism of action of 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene can be compared with other trifluoromethylated benzene derivatives, such as:

1-(Methoxy)-3-(trifluoromethyl)benzene: Similar in structure but with a methoxy group instead of a cyclopentyloxy group.

1-(Ethoxy)-3-(trifluoromethyl)benzene: Contains an ethoxy group, offering different reactivity and properties.

1-(Cyclohexyloxy)-3-(trifluoromethyl)benzene: Features a cyclohexyloxy group, which may affect its steric and electronic properties.

The uniqueness of this compound lies in the combination of the cyclopentyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties compared to its analogs .

Activité Biologique

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound possesses a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane permeability. The cyclopentyloxy moiety may also contribute to its interaction with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects. The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, which are crucial for drug development.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

- Case Study 1 : In vitro assays demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the low micromolar range.

Anticancer Effects

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Case Study 2 : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated, indicating effective concentrations for inducing cytotoxicity.

Data Summary

The following table summarizes the biological activities and case study findings related to this compound:

| Biological Activity | Tested Organisms/Cell Lines | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC: 5-10 |

| Antimicrobial | Escherichia coli | Growth inhibition | MIC: 8-12 |

| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | IC50: 15-20 |

Research Findings

- Antimicrobial Studies : Research indicates that compounds with similar structures often exhibit broad-spectrum antimicrobial activity, suggesting that the cyclopentyloxy and trifluoromethyl groups play significant roles in their efficacy.

- Cytotoxicity Assessments : The anticancer properties are supported by studies showing that structural modifications can enhance or reduce activity, highlighting the importance of specific functional groups in drug design .

- Mechanistic Insights : Further investigations into the mechanism of action reveal potential pathways through which this compound may exert its effects, including modulation of apoptosis-related proteins and impact on cell cycle progression .

Propriétés

IUPAC Name |

1-cyclopentyloxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c13-12(14,15)9-4-3-7-11(8-9)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSVZOCDZOLUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608779 | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-30-2 | |

| Record name | Benzene, 1-(cyclopentyloxy)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.